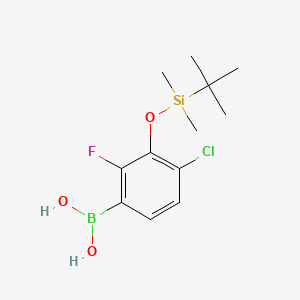

3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid

Description

3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid is a specialized boronic acid derivative featuring a unique substitution pattern: a bulky tert-butyldimethylsilyl (TBDMS) ether group at the 3-position, a chlorine atom at the 4-position, and a fluorine atom at the 2-position of the phenyl ring. The TBDMS group serves as a protective moiety for hydroxyl groups, enhancing stability during synthetic processes, particularly in multi-step organic reactions such as Suzuki-Miyaura cross-couplings. This compound is critical in pharmaceutical and materials chemistry, where controlled reactivity and steric shielding are required to direct regioselectivity in coupling reactions.

Properties

IUPAC Name |

[3-[tert-butyl(dimethyl)silyl]oxy-4-chloro-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BClFO3Si/c1-12(2,3)19(4,5)18-11-9(14)7-6-8(10(11)15)13(16)17/h6-7,16-17H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJYVSNUMFICIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)O[Si](C)(C)C(C)(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BClFO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681696 | |

| Record name | (3-{[tert-Butyl(dimethyl)silyl]oxy}-4-chloro-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256354-94-5 | |

| Record name | (3-{[tert-Butyl(dimethyl)silyl]oxy}-4-chloro-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid typically involves the following steps:

Formation of the Boronic Acid Moiety: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.

Introduction of the Tert-Butyldimethylsilyloxy Group: This step involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.

Chlorination and Fluorination: The chloro and fluoro substituents can be introduced through electrophilic aromatic substitution reactions using appropriate chlorinating and fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable reactions, as well as the recycling of catalysts and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: The chloro and fluoro substituents can be reduced under specific conditions to yield the corresponding hydrogenated products.

Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of a base like potassium carbonate.

Major Products

Oxidation: Phenols or quinones.

Reduction: Dechlorinated and defluorinated phenyl derivatives.

Substitution: Biaryl compounds or other coupled products.

Scientific Research Applications

3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules and in cross-coupling reactions.

Biology: In the development of boron-containing drugs and as a probe for studying biological systems.

Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The chloro and fluoro substituents can enhance the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 3-(TBDMS-O)-4-Cl-2-F-phenylboronic acid can be contextualized against related chloro-fluoro-phenylboronic acids and derivatives (Table 1). Key comparisons include substituent positions, steric/electronic effects, and applications.

Table 1: Structural and Functional Comparison of Selected Chloro-Fluoro-Phenylboronic Acids

Substituent Position and Electronic Effects

- Target Compound : The 3-TBDMS-O group introduces significant steric bulk and electron-donating effects via the oxygen atom, which can reduce electrophilicity at the boron center compared to unprotected analogs. This steric shielding may slow coupling kinetics but improve selectivity in crowded reaction environments.

- 4-Chloro-2-fluorophenylboronic acid : The para-chloro and ortho-fluoro substituents create an electron-deficient aromatic ring, enhancing reactivity in Suzuki-Miyaura couplings. Its use in antidiabetic tricyclic compounds highlights its reliability in forming biaryl bonds .

Steric and Solubility Considerations

- The TBDMS group in the target compound increases lipophilicity, improving solubility in nonpolar solvents (e.g., THF, DCM) relative to hydrophilic analogs like 4-chloro-2-fluorophenylboronic acid. This property is advantageous in reactions requiring anhydrous conditions.

- Unprotected analogs (e.g., 4-chloro-2-fluoro derivative) are more polar, limiting their use in organic-phase reactions but facilitating aqueous workups .

Commercial Availability and Cost

- The target compound is likely niche and cost-prohibitive due to its specialized protective group. In contrast, 4-chloro-2-fluorophenylboronic acid is widely available at >98% purity (¥16,000/5g) , reflecting its broader industrial adoption.

Biological Activity

3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their utility in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer and bacterial infections. This article aims to explore the biological activity of this specific compound, summarizing relevant research findings, case studies, and synthesizing data into comprehensive tables.

The compound's structure can be described as follows:

- Molecular Formula : C12H16BClFOSi

- Molecular Weight : 270.79 g/mol

Antimicrobial Activity

Research indicates that phenylboronic acids exhibit significant antimicrobial properties. A study focusing on related compounds found that certain phenylboronic acids demonstrated moderate antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 6.3 to 50 µg/mL, suggesting that derivatives like 3-(T-butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid may exhibit similar or enhanced antimicrobial effects due to structural modifications.

Cytotoxicity

Cytotoxicity studies have shown that boronic acid derivatives can affect cell viability in cancer cell lines. For instance, compounds in this class typically display IC50 values indicating their effectiveness in inhibiting cancer cell proliferation. While specific data for 3-(T-butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid is limited, related studies report cytotoxic effects with IC50 values less than 1000 µg/mL against various human cancer cell lines .

Enzyme Inhibition

Boronic acids are also known to act as enzyme inhibitors. The ability of these compounds to inhibit proteases and other enzymes makes them valuable in drug development. For example, studies have indicated that certain phenylboronic acids can inhibit serine proteases, which play roles in inflammation and cancer progression . Although specific data on the enzyme inhibition profile of 3-(T-butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid is not extensively documented, its structural characteristics suggest potential activity.

Case Studies

- Antibacterial Efficacy : A comparative study evaluated the antibacterial properties of various phenylboronic acids against clinical isolates of Escherichia coli. The results indicated that modifications to the boronic acid structure could enhance antibacterial efficacy, with some derivatives achieving MIC values significantly lower than traditional antibiotics .

- Cytotoxic Effects on Cancer Cells : A recent investigation into novel boronic acid derivatives reported promising cytotoxic activity against MCF-7 breast cancer cells with IC50 values indicating potent effects at low concentrations. This suggests a potential therapeutic role for structurally similar compounds .

Data Summary

| Activity Type | Tested Compound | MIC/IC50 Values | Target Organism/Cell Line |

|---|---|---|---|

| Antibacterial | 3-(T-butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid | TBD (To Be Determined) | Escherichia coli, Staphylococcus aureus |

| Cytotoxicity | Related phenylboronic acids | <1000 µg/mL | MCF-7 (breast cancer) |

| Enzyme Inhibition | Phenylboronic acid derivatives | TBD | Various serine proteases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.